molecular formula C17H17ClFNOS B2825771 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide CAS No. 339105-13-4

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide

Cat. No.: B2825771
CAS No.: 339105-13-4
M. Wt: 337.84
InChI Key: BRIAXERVVRHNEK-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide is an organic compound with the molecular formula C17H17ClFNOS It is known for its unique chemical structure, which includes a chloro group, a fluorophenyl group, and a sulfanylphenyl group attached to a dimethylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the reaction of 4-fluorothiophenol with 4-chlorobenzoyl chloride to form 4-[(4-fluorophenyl)sulfanyl]benzoyl chloride. This intermediate is then reacted with 3-chloro-2,2-dimethylpropanamide in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chloro group.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced amide derivatives.

Scientific Research Applications

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylboronic acid
  • 4-chloro-3-fluorophenyl isocyanate
  • 4-fluorophenylsulfanylbenzoyl chloride

Uniqueness

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-chloro-N-[4-(4-fluorophenyl)sulfanylphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c1-17(2,11-18)16(21)20-13-5-9-15(10-6-13)22-14-7-3-12(19)4-8-14/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIAXERVVRHNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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